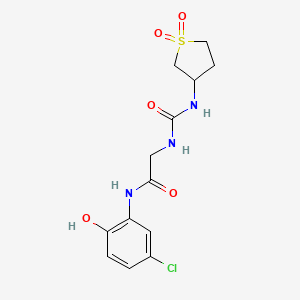![molecular formula C18H17N5O2 B12162471 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162471.png)
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes, which is a widely used approach for synthesizing benzimidazolones . This process typically requires reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene, and may involve high temperatures and long reaction times . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as benzimidazole derivatives and oxazole-containing molecules . These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance, benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties . The unique combination of benzimidazole and oxazole moieties in this compound contributes to its distinct chemical and biological characteristics .
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-9(2)14-8-11(15-10(3)23-25-17(15)19-14)16(24)22-18-20-12-6-4-5-7-13(12)21-18/h4-9H,1-3H3,(H2,20,21,22,24) |
InChI Key |
RUNVLRBGGJRXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162396.png)
![N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide](/img/structure/B12162398.png)
![5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12162408.png)
![(3Z)-3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B12162416.png)
![N-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B12162425.png)
![5,5-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12162438.png)
![Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12162441.png)
![3-hydroxy-4-(phenylcarbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162443.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B12162453.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B12162462.png)
![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide](/img/structure/B12162465.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162466.png)
